Product packaging for Dimethyl 2,6-dimethylterephthalate(Cat. No.:CAS No. 18958-18-4)

Dimethyl 2,6-dimethylterephthalate

Cat. No.: B175329
CAS No.: 18958-18-4
M. Wt: 222.24 g/mol
InChI Key: YUIDQXMTXCEYCO-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethylterephthalate is a high-purity chemical reagent designed for advanced scientific research and development. As a derivative of terephthalic acid, this compound serves as a versatile building block in organic synthesis and materials science. Its primary research value lies in its application as a monomer or co-monomer in the development of novel polymeric materials, including specialized polyesters and engineering plastics, where its substituted structure can be utilized to modify polymer crystallinity, thermal stability, and mechanical properties . Researchers also employ this compound in the synthesis of sophisticated organic intermediates, particularly in the development of dyes, pigments, and active pharmaceutical ingredients (APIs), where its ester groups and aromatic core allow for further functionalization . In the field of agrochemical research, structurally related dimethyl terephthalate analogs have demonstrated utility as precursors for developing novel herbicidal agents with new modes of action, such as inhibitors of specific plant enzymes . The compound's consistent quality and purity ensure reliable performance in demanding research environments, facilitating innovation across various chemical and material science disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O4 B175329 Dimethyl 2,6-dimethylterephthalate CAS No. 18958-18-4

Properties

CAS No.

18958-18-4

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

dimethyl 2,6-dimethylbenzene-1,4-dicarboxylate

InChI

InChI=1S/C12H14O4/c1-7-5-9(11(13)15-3)6-8(2)10(7)12(14)16-4/h5-6H,1-4H3

InChI Key

YUIDQXMTXCEYCO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C(=O)OC)C)C(=O)OC

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Dimethyl 2,6 Dimethylterephthalate

Esterification Pathways

Esterification represents a direct and widely utilized approach for the synthesis of Dimethyl 2,6-dimethylterephthalate. This process primarily involves the reaction of 2,6-dimethylterephthalic acid with methanol (B129727).

Direct Esterification of 2,6-dimethylterephthalic Acid with Methanol

The direct esterification of 2,6-dimethylterephthalic acid with methanol is a condensation reaction that yields this compound and water as a byproduct. The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product side. This is often accomplished by using an excess of methanol or by the continuous removal of water from the reaction mixture.

The reaction can be carried out under various conditions, with temperature and pressure playing significant roles. In a gas-phase process, solid terephthalic acid can be vaporized in a hot stream of methanol vapor before passing through a solid-bed catalyst. google.com This continuous process allows for high throughput and efficient conversion. The temperature for such gas-phase esterification is typically maintained between 250°C and 350°C. google.com

Alternatively, the reaction can be conducted in a liquid phase, often under pressure to maintain the methanol in a liquid state at elevated temperatures. mdpi.com The choice between gas-phase and liquid-phase esterification depends on factors such as the desired purity of the product, energy consumption, and the scale of production.

Catalytic Systems in Esterification

Catalysts are essential for achieving practical reaction rates in the esterification of 2,6-dimethylterephthalic acid. Both acid and base catalysts can be employed, each with its own set of advantages and specific applications.

Acid catalysts are commonly used to accelerate the esterification reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.

Homogeneous acid catalysts such as sulfuric acid have been traditionally used. mdpi.com However, their use can lead to challenges in separation and can be corrosive. To overcome these issues, solid acid catalysts have been extensively investigated. Zeolites, for instance, have shown excellent catalytic performance in the esterification of terephthalic acid with methanol, achieving high conversion rates and selectivity to the dimethyl ester. mdpi.com The catalytic efficiency of zeolites is often correlated with their acid site strength, specific surface area, and porous structure. mdpi.com

Catalyst SystemReaction ConditionsConversion/YieldSelectivity
β Zeolite 200 °C, 0.5 MPa N₂, 4 h~100% (PTA conversion)76.1% (DMT selectivity)
β Zeolite (Optimized) 200 °C, 1 MPa N₂, 8 h100% (PTA conversion)94.1% (DMT selectivity)
Sulfated Zirconia 140-180 °CHighHigh

This table presents data for the esterification of terephthalic acid (PTA) to dimethyl terephthalate (B1205515) (DMT), which is analogous to the synthesis of this compound.

While less common for the direct esterification of carboxylic acids, base-catalyzed pathways are relevant in the context of transesterification. However, certain base catalysts can be employed under specific conditions. These catalysts function by deprotonating the alcohol, increasing its nucleophilicity.

Transesterification Routes

Transesterification is an alternative and important method for the synthesis of this compound. This process involves the reaction of a precursor ester with an excess of a different alcohol.

Transesterification from Precursors

In the context of this compound, a relevant transesterification reaction would involve a different dialkyl 2,6-dimethylterephthalate reacting with methanol. More commonly, transesterification is used in the production of other esters from this compound itself. For instance, the reaction of this compound with a higher alcohol, such as 2-ethylhexanol, can produce bis-(2-ethylhexyl) 2,6-dimethylterephthalate. researchgate.net

The transesterification of dimethyl terephthalate with ethylene (B1197577) glycol is a cornerstone of the production of polyethylene (B3416737) terephthalate (PET). nih.gov This reaction is typically catalyzed by metal salts. nih.gov Similar catalytic systems can be applied to the transesterification reactions involving this compound. Catalysts such as zinc acetate (B1210297), manganese acetate, and magnesium acetate are commonly employed. nih.govgoogle.com

Heterogeneous catalysts, such as modified hydrotalcites, have also been developed to facilitate easier separation and catalyst recycling. nih.gov For example, Zn- and Ti-modified hydrotalcites have shown high activity and selectivity in the transesterification of dimethyl terephthalate with ethylene glycol. nih.gov

Catalyst SystemReactantsTemperatureConversion/YieldSelectivity
Cadmium Acetate DMT, 2-ethyl-1-hexanol140-180 °CHigh YieldHigh
Sulfated Zirconia DMT, 2-ethyl-1-hexanol140-180 °CUp to 93%High
Zn- and Ti-Modified Hydrotalcites DMT, Ethylene GlycolNot specifiedHighHigh
Potassium Carbonate Polymer with ester functional group, AlcoholNot specifiedHigh YieldHigh

This table presents data for the transesterification of dimethyl terephthalate (DMT) with various alcohols, which is a model for the transesterification involving this compound.

Catalyst Systems in Transesterification Reactions

Transesterification is a key chemical process for converting one ester into another. In the context of polyester (B1180765) production, the transesterification of a dimethyl terephthalate with a diol, such as ethylene glycol, is a foundational step. This reaction, often referred to as ester interchange, typically yields a bis(2-hydroxyethyl)terephthalate (BHET) monomer and methanol as a byproduct. nih.govacs.orgocl-journal.org The efficiency and selectivity of this process are heavily dependent on the catalyst system employed. nih.gov While traditional homogeneous catalysts have been widely used, recent research has focused on developing more sustainable and reusable heterogeneous catalysts. acs.orgresearchgate.net

Metal-Modified Hydrotalcite Catalysis

Heterogeneous solid base catalysts, particularly hydrotalcites (HTs), have emerged as promising alternatives to conventional liquid base catalysts for transesterification. nih.govacs.org Hydrotalcites are layered double hydroxides that can be modified to enhance their catalytic activity and selectivity. nih.govresearchgate.net

Research has demonstrated that incorporating metal oxides, such as zinc (Zn) and titanium (Ti), into the hydrotalcite structure significantly improves its performance in the transesterification of dimethyl terephthalate (DMT) with ethylene glycol (EG). nih.govacs.orgnih.gov These modified catalysts are typically prepared via methods like combustion synthesis. nih.govresearchgate.net The resulting materials are characterized by various techniques, including scanning electron microscopy (SEM), X-ray diffraction (XRD), and temperature-programmed desorption, to understand their structural and surface properties. nih.gov

Studies on Zn- and Ti-modified hydrotalcites show that a zinc-modified version prepared with glycine (B1666218) as a fuel (Zn-HT-glycine) is particularly effective. acs.orgresearchgate.net Under specific conditions, this catalyst achieved high conversion and selectivity, proving to be robust and reusable. nih.gov The addition of base metals like Barium (Ba) to MgAl hydrotalcites has also been shown to increase the number of strong base sites, enhancing catalytic activity in model transesterification reactions. repec.org

Table 1: Performance of Metal-Modified Hydrotalcite Catalysts in DMT Transesterification

CatalystFuel (Synthesis)DMT:EG Mole RatioTemperature (°C)Time (h)DMT Conversion (%)BHET Selectivity (%)Source(s)
Zn-HT-glycineGlycine1:2180464.196.1 nih.gov, researchgate.net, nih.gov
Ba-MgAl----~90 (model reaction)- repec.org
Other Catalytic Approaches for Ester Interchange

Beyond hydrotalcites, various other catalytic systems are employed for ester interchange reactions. Historically, the process has utilized homogeneous catalysts, including metal acetates of zinc, manganese, and lead. acs.orgresearchgate.net Zinc acetate, in particular, has been extensively studied for the melt transesterification of DMT with ethylene glycol. researchgate.net However, these homogeneous catalysts are often difficult to separate from the reaction mixture and are not reusable. acs.org

To overcome these limitations, other solid heterogeneous catalysts have been investigated. These include:

Simple Metal Oxides : Alumina (Al₂O₃) and magnesium oxide (MgO) have been tested for both transesterification and subsequent polycondensation reactions. acs.orgresearchgate.net

Sulfated Zirconia : This solid acid catalyst has shown high reactivity, achieving up to 85.6% transesterification of methyl ester groups in the synthesis of bis-(2-ethylhexyl) terephthalate. researchgate.net

Organometallic Catalysts : Homogeneous organotin catalysts, such as dibutyltin (B87310) oxide (DBTO) and tin(II) acetate, are widely used for ester exchange reactions. acs.org Computational studies suggest these catalysts operate through a molecular carbonyl insertion mechanism, where the ester carbonyl is inserted into a tin-alkoxide bond, forming an orthoester intermediate. This mechanism has predicted reaction rates that show reasonable agreement with experimental data. acs.org

The choice of catalyst significantly impacts reaction efficiency, with heterogeneous systems offering advantages in terms of reusability and reduced environmental impact. acs.orgresearchgate.net

Alternative Synthetic Routes

While transesterification is a vital process for polymer synthesis, the initial production of dimethyl terephthalate monomers often relies on other large-scale industrial methods. penpet.comwikipedia.org These alternative routes typically begin with substituted xylene isomers and involve oxidation and esterification steps. penpet.com Furthermore, research into more sustainable pathways has explored organometallic and biosynthetic approaches.

Oxidation and Esterification from Substituted Xylene Isomers

The most commercially significant method for producing dimethyl terephthalate is the Witten-Katzschmann process, which starts with para-xylene (p-xylene). wikipedia.orggoogle.comsemanticscholar.org This multi-step process involves alternating between liquid-phase oxidation and esterification. wikipedia.orggoogle.com

The key stages of the process are:

Liquid-Phase Oxidation : A mixture of p-xylene (B151628) and recycled methyl p-toluate (B1214165) is oxidized with air at approximately 140-180 °C. semanticscholar.orggoogle.com This reaction is carried out in the presence of heavy metal catalysts, typically cobalt and manganese salts. google.comgoogle.com The oxidation yields a mixture of carboxylic acids, primarily p-toluic acid and monomethyl terephthalate. google.com

Esterification : The resulting acid mixture is then esterified with methanol at elevated temperatures (around 150 °C) to produce a crude ester mixture containing DMT. google.comlookchem.com

Purification : The crude DMT is subjected to a series of purification steps, including distillation and crystallization. wikipedia.orggoogle.com Distillation removes heavier byproducts and lighter esters, which are recycled back into the oxidation stage. wikipedia.org Final purification by melt crystallization removes isomers and other impurities to yield high-purity DMT suitable for polymer production. google.com

An alternative, more direct route involves the esterification of terephthalic acid with methanol. penpet.comwikipedia.org This method can be advantageous as it allows for the use of lower-purity terephthalic acid. wikipedia.org

Synthesis via Organometallic Reactions (e.g., Carbonylation)

Organometallic reactions, particularly carbonylation, represent another synthetic strategy for producing aromatic esters. Carbonylation involves the insertion of a carbon monoxide (CO) molecule into a substrate, often catalyzed by a transition metal complex. whiterose.ac.uk While not a primary industrial route for DMT, this method is fundamental in organic synthesis for creating carboxylic acid derivatives.

The application of carbonylation can be seen in related syntheses:

Catalyst Development : Research has focused on immobilizing homogeneous carbonylation catalysts, such as rhodium complexes, within solid supports like metal-organic frameworks (MOFs). whiterose.ac.uk This aims to create heterogeneous systems for reactions like the carbonylation of methanol to acetic acid, which could conceptually be extended to more complex substrates. whiterose.ac.uk

Lignin (B12514952) Valorization : In bio-based chemical production, carbonylation has been used to convert 4-alkylphenols derived from lignin into 4-alkylbenzoic acids, which are precursors to terephthalic acid. researchgate.net

Cluster Synthesis : Reductive carbonylation of metal salts on surfaces like silica (B1680970) is a method used to synthesize various neutral and anionic metal carbonyl clusters, which are themselves important in catalysis. acs.org

These examples highlight the potential of organometallic carbonylation reactions as a versatile tool for constructing the carboxylate functionalities found in terephthalates, even if direct synthesis of DMT via this route is not commercially established.

Polymerization Studies of Dimethyl 2,6 Dimethylterephthalate As a Monomer

Copolymerization with Diols

Melt Polycondensation Kinetics and Mechanisms

Role of Steric Hindrance in Monomer Reactivity

The reactivity of Dimethyl 2,6-dimethylterephthalate in polycondensation reactions is significantly influenced by steric hindrance. The two methyl groups attached to the benzene (B151609) ring at positions 2 and 6 are ortho to the methyl carboxylate groups. This substitution creates a crowded environment around the reactive ester functionalities.

During polycondensation with a diol, the reaction proceeds via a nucleophilic attack of the diol's hydroxyl group on the carbonyl carbon of the ester. The methyl groups on this compound physically obstruct this approach, making the transition state of the reaction higher in energy compared to that of the unsubstituted Dimethyl terephthalate (B1205515) (DMT). This steric hindrance leads to a lower reaction rate. Studies on other substituted monomers have shown that substituents can slow polymerization by an order of magnitude. rsc.org

This reduced reactivity has several implications for polymerization:

Harsher Reaction Conditions: To achieve a high degree of polymerization in a reasonable timeframe, more forcing conditions, such as higher temperatures or more active catalysts, may be required compared to the polymerization of DMT.

Impact on Crystallinity: The methyl groups not only hinder reactivity but also disrupt the regular packing of polymer chains. This leads to the formation of amorphous or semi-crystalline polymers with lower crystallinity compared to polymers made from the symmetrical DMT molecule. semanticscholar.org Research on polyesters with methyl-branched diols has similarly shown that the introduction of methyl groups increases the glass transition temperature (Tg) and often makes the resulting polyesters fully amorphous. semanticscholar.orgacs.org

Novel Polymerization Mechanisms

Reaction with Cyclic Carbonates

A novel, alternative route to producing polyesters that avoids the direct polycondensation of a diol and a diester involves the reaction of Dimethyl terephthalate (DMT) with cyclic aliphatic carbonates, such as ethylene (B1197577) carbonate or propylene (B89431) carbonate. pageplace.deresearchgate.net This method is advantageous as it can lead to polymers with a reduced number of carboxyl end groups, which are known to negatively affect the thermal and hydrolytic stability of polyesters. researchgate.net

The general mechanism for DMT involves a transesterification reaction where the cyclic carbonate opens and reacts with the methyl ester groups of DMT, eliminating dimethyl carbonate (DMC) as a byproduct instead of methanol (B129727). pageplace.deresearchgate.net The reaction can be catalyzed by various metal acetates, with lithium acetate (B1210297) showing high efficiency. pageplace.de

For this compound, this reaction pathway is theoretically applicable. However, the aforementioned steric hindrance from the 2,6-methyl groups would be expected to slow the transesterification kinetics with the cyclic carbonate, likely requiring higher temperatures or more specialized catalysts to proceed efficiently. This approach could also be used with DMT process residues, which can be reacted with alkylene carbonates like ethylene or propylene carbonate to modify the final polyester (B1180765) polyol. google.com

Controlled Molecular Weight Polymerization Studies

Achieving a high molecular weight is a fundamental requirement for obtaining useful mechanical properties in polymers. In polycondensation, the degree of polymerization is highly dependent on achieving near-perfect stoichiometric balance of the monomers and a very high conversion rate. researchgate.net The synthesis of high molecular weight polyesters often involves a two-stage process: an initial melt polycondensation to form an oligomeric prepolymer, followed by a solid-state polycondensation under vacuum to build up the final high molecular weight. pageplace.debg.ac.rs

For this compound, its inherently lower reactivity due to steric hindrance presents a significant challenge to achieving the near-quantitative conversion required for high molecular weight. Any side reactions or loss of monomer due to sublimation can disrupt the stoichiometry, further limiting the final molecular weight. mdpi.com

Methods to control molecular weight in polyester synthesis are generally focused on precise control of reaction conditions:

Stoichiometric Control: Preventing the loss of the more volatile monomer (often the diol) during the high-temperature, high-vacuum polycondensation stage is critical. In some processes, a volatile, inert organic solvent in which the diester is soluble can be used to prevent its sublimation, thereby maintaining stoichiometry. mdpi.com

Catalyst Selection: The choice of catalyst is crucial. Catalysts like titanium alkoxides are effective, but their activity must be balanced to avoid side reactions that can occur at the high temperatures needed to drive the polymerization of a sterically hindered monomer. acs.org

Reaction Time and Vacuum: Longer reaction times under high vacuum are necessary to effectively remove the condensation byproduct (e.g., methanol or water) and drive the equilibrium toward the formation of high molecular weight polymer.

Given the challenges, producing very high molecular weight homopolymers from this compound is difficult. It is more commonly considered as a comonomer to be incorporated into other polyesters to modify their properties.

Structure-Property Relationships in Copolymers

Analysis of Mechanical Properties of Resulting Polymers

The incorporation of this compound units into a polyester backbone significantly alters the mechanical properties of the resulting copolymer. The methyl groups disrupt the symmetry and linearity of the polymer chain, which hinders chain packing and reduces crystallinity. This structural change generally leads to a decrease in tensile strength and modulus but can increase ductility and elongation at break, effectively making the material less rigid and more flexible. mdpi.com

While specific data for copolymers based solely on this compound is limited, the general effects of incorporating such a sterically bulky monomer can be inferred from studies on related copolyesters. For example, introducing comonomers into a polyester like Poly(butylene terephthalate) (PBT) often leads to a trade-off between strength and flexibility. mdpi.comsemanticscholar.org

Table 1: Illustrative Mechanical Properties of Copolyesters This table illustrates the expected trends in mechanical properties when a rigid, crystallizable polyester like PBT is modified by incorporating increasing amounts of a sterically hindered comonomer like this compound. The values are hypothetical and based on general principles observed in similar copolyester systems.

Copolymer Composition (PBT / 2,6-DMT unit molar ratio)Tensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
100 / 0 (Pure PBT)26005550-150
90 / 10230050200
80 / 20200045>300
60 / 40150035>500

Data is illustrative and based on trends reported for aliphatic-aromatic copolyesters. mdpi.comsemanticscholar.org

The trend shows that as the content of the bulky dimethyl-substituted unit increases, the material transitions from a rigid plastic to a more flexible, elastomeric material.

Investigation of Thermal Stability of Polymer Products

The thermal properties of copolymers containing this compound are directly linked to its molecular structure. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate thermal stability and transitions. mdpi.comscispace.com

Glass Transition Temperature (Tg): The bulky methyl groups restrict the rotational freedom of the polymer backbone. This increased chain rigidity leads to a higher glass transition temperature compared to an analogous polymer without the methyl groups. Studies on various polyesters have consistently shown that adding methyl branches raises the Tg. semanticscholar.orgacs.org

Melting Temperature (Tm) and Crystallinity (ΔHm): The methyl groups disrupt the structural regularity of the polymer chains, preventing them from packing into a well-ordered crystalline lattice. semanticscholar.orgutwente.nl Consequently, copolymers containing this compound exhibit lower crystallinity and a reduced melting temperature compared to their unsubstituted, highly crystalline counterparts like PBT or PET. researchgate.net At higher concentrations of the substituted monomer, the resulting copolymer may become completely amorphous, showing no melting point at all. researchgate.net

Table 2: Illustrative Thermal Properties of Copolyesters This table provides an example of the expected thermal properties of copolymers of PBT with increasing content of this compound units, as would be measured by DSC and TGA. The values are based on established principles for copolyesters.

Copolymer Composition (PBT / 2,6-DMT unit molar ratio)Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Decomposition Temp. (Td, 5% loss, °C)
100 / 0 (Pure PBT)45225~360
90 / 1055205~365
80 / 2065190~370
60 / 4080Amorphous (No Tm)~375

Data is illustrative and based on trends reported for similar copolyester systems. acs.orgmdpi.comresearchgate.net

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, stability, and reaction mechanisms of dimethyl 2,6-dimethylterephthalate and related compounds.

DFT calculations are a cornerstone of modern computational chemistry, enabling the investigation of reaction pathways and transition states with a high degree of accuracy. sumitomo-chem.co.jp For reactions involving dimethyl terephthalate (B1205515) (a close analog of this compound), DFT has been used to map out the energy landscapes of various transformations. For instance, in the hydrogenation of dimethyl terephthalate, DFT calculations can help identify the most favorable reaction pathways on a catalyst surface. researchgate.net These calculations typically involve optimizing the geometries of reactants, products, and transition states to determine their relative energies. The activation energy barriers calculated from these studies provide a quantitative measure of the feasibility of a proposed reaction mechanism. sumitomo-chem.co.jp

Researchers often employ different functionals and basis sets within the DFT framework to ensure the reliability of their predictions. sumitomo-chem.co.jp For example, the B3LYP functional with a 6-31G(d,p) basis set is a common choice for organic molecules, offering a good balance between computational cost and accuracy. researchgate.netresearchgate.net The insights gained from DFT studies are crucial for designing more efficient catalytic systems and for understanding the fundamental steps of chemical reactions at a molecular level.

The three-dimensional structure, or conformation, of this compound dictates its physical and chemical properties. Conformational analysis using computational methods like DFT helps to identify the most stable arrangements of the molecule's atoms and the energy barriers between different conformations. ethz.chmdpi.com For this compound, the rotation around the single bonds connecting the ester groups and the methyl groups to the benzene (B151609) ring are of particular interest.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the motion of atoms and molecules over time. researchgate.net This technique is particularly valuable for understanding the behavior of this compound in condensed phases, such as in polymer systems or solutions.

In a typical MD simulation of a polymer system, a model is constructed with multiple polymer chains and, if relevant, solvent molecules. researchgate.net The forces between all atoms are calculated using a force field, and Newton's equations of motion are integrated to propagate the system forward in time. researchgate.net By analyzing the trajectories of the atoms, researchers can gain insights into phenomena such as chain packing, intermolecular interactions, and the formation of specific structural motifs. rsc.org For example, simulations can show how the bulky methyl groups on the benzene ring of the this compound unit influence the local arrangement of polymer chains.

MD simulations can also be used to predict and analyze the diffusion and solubility of this compound in various media. The diffusion coefficient of the molecule in a solvent or a polymer matrix can be calculated from the mean square displacement of the molecule over time. This information is crucial for understanding mass transport processes in chemical reactions and material processing.

The solubility of this compound in different solvents can be estimated by calculating the free energy of solvation. While direct simulation of solubility can be computationally expensive, MD simulations can provide valuable insights into the intermolecular interactions that govern solubility. Experimental data shows that the solubility of the related dimethyl terephthalate is low in many conventional solvents at room temperature. oxxynova.com For example, its solubility in methanol (B129727) is 1.0% (w/w) and in toluene (B28343) is 4.3% (w/w) at 25°C. europa.eu MD simulations can help to rationalize these differences by examining the specific interactions between the solute and solvent molecules.

Kinetic Modeling of Reaction Pathways

Kinetic modeling is a powerful tool for understanding the rates of chemical reactions and for optimizing reaction conditions. By developing mathematical models that describe the concentrations of reactants, intermediates, and products as a function of time, researchers can gain a quantitative understanding of the reaction mechanism.

For reactions involving dimethyl terephthalate, such as its hydrolysis to terephthalic acid or its transesterification with glycols, kinetic models have been developed based on proposed reaction mechanisms. researchgate.netnih.govpolimi.it These models typically consist of a set of differential equations that are solved numerically and fitted to experimental data.

The hydrolysis of dimethyl terephthalate, for example, is a two-step process, with the first step to monomethyl terephthalate being relatively fast and irreversible, while the second step to terephthalic acid is reversible. researchgate.net The activation energies for these steps have been experimentally determined to be 95 and 64 kJ/mol, respectively. researchgate.net

In the transesterification of dimethyl terephthalate with ethylene (B1197577) glycol, a key step in the production of polyethylene (B3416737) terephthalate (PET), kinetic models can help to elucidate the role of the catalyst and to determine the optimal operating conditions. nih.govacs.org For instance, one study on the transesterification of dimethyl terephthalate with ethylene glycol using a zinc-modified hydrotalcite catalyst found that the reaction followed second-order kinetics. nih.gov The apparent activation energy for this reaction was determined to be 9.64 kcal/mol. nih.govacs.org

Below is a table summarizing kinetic data for reactions involving dimethyl terephthalate:

ReactionCatalystActivation EnergyKinetic ModelReference
Hydrolysis to Monomethyl TerephthalateNone95 kJ/molFirst-order researchgate.net
Hydrolysis of Monomethyl TerephthalateNone64 kJ/molReversible researchgate.net
Transesterification with Ethylene GlycolZn-modified Hydrotalcite9.64 kcal/molSecond-order nih.govacs.org

These kinetic models are essential for the design and scale-up of industrial processes involving this compound and related compounds.

Determination of Activation Energies

The activation energy (Ea) is a critical parameter in chemical kinetics, representing the minimum energy required for a reaction to occur. For processes involving terephthalate compounds, activation energies are determined experimentally by studying the reaction rates at different temperatures and applying the Arrhenius equation.

In the context of related dimethyl terephthalate (DMT) compounds, various activation energies have been reported for different reactions. For instance, the ammonolysis of DMT, a process that involves the reaction with ammonia (B1221849), proceeds in two sequential steps. The first reaction has an activation energy of 27.9 ± 2.2 kJ/mol, while the second step has a higher activation energy of 37.3 ± 3.3 kJ/mol. acs.org This difference is attributed to the electronic effects of the functional groups; the amide group formed in the first step is less electron-withdrawing than the initial ester group, making the second ester group less susceptible to nucleophilic attack. acs.org

In another study involving the transesterification of DMT with ethylene glycol over a zinc-modified hydrotalcite catalyst, an apparent activation energy of 9.64 kcal/mol (approximately 40.3 kJ/mol) was determined. nih.govacs.org Furthermore, the hydrolysis of DMT to produce terephthalic acid (TPA) consists of two reaction steps with activation energies calculated to be 95 and 64 kJ mol–1 for the first and second steps, respectively. researchgate.net The thermal degradation of polystyrene blended with DMT has also been investigated, with the activation energy for pure DMT degradation showing an increase with the degree of conversion. tsijournals.com

Table 1: Activation Energies for Reactions Involving Dimethyl Terephthalate (DMT)

Reaction Type Reactants Catalyst Activation Energy (Ea)
Ammonolysis (Step 1) DMT, Ammonia None 27.9 ± 2.2 kJ/mol
Ammonolysis (Step 2) Methyl 4-carbamoylbenzoate, Ammonia None 37.3 ± 3.3 kJ/mol
Transesterification DMT, Ethylene Glycol Zinc-modified Hydrotalcite 9.64 kcal/mol (~40.3 kJ/mol)
Hydrolysis (Step 1) DMT, Water Zinc Acetate (B1210297) 95 kJ/mol
Hydrolysis (Step 2) Monomethyl terephthalate, Water Zinc Acetate 64 kJ/mol

Pre-exponential Factor Analysis

The pre-exponential factor (A) in the Arrhenius equation is related to the frequency of collisions between reactant molecules. It is determined alongside the activation energy from the y-intercept of the Arrhenius plot.

In the study of the ammonolysis of DMT, the pre-exponential factors for the two sequential reactions were found to be 10031 ± 790 h⁻¹ for the first reaction and 68529 ± 6056 h⁻¹ for the second. acs.org The significant difference in these values, coupled with the differing activation energies, highlights the distinct kinetics of each step. acs.org The analysis of the thermal degradation of polystyrene/DMT blends also involves the calculation of the pre-exponential factor from the intercept of the Kissinger method plot. tsijournals.com

Table 2: Pre-exponential Factors for the Ammonolysis of Dimethyl Terephthalate (DMT)

Reaction Step Pre-exponential Factor (A)
Step 1 (DMT to Methyl 4-carbamoylbenzoate) 10031 ± 790 h⁻¹
Step 2 (Methyl 4-carbamoylbenzoate to Terephthalamide) 68529 ± 6056 h⁻¹

Langmuir–Hinshelwood–Hougen–Watson (LHHW) Model Application

The Langmuir–Hinshelwood–Hougen–Watson (LHHW) model is a powerful tool for describing the kinetics of fluid-solid catalyzed reactions. This model considers the adsorption of reactants onto the catalyst surface, the surface reaction between adsorbed species, and the desorption of products from the surface.

In the transesterification of dimethyl terephthalate with ethylene glycol using a zinc-modified hydrotalcite catalyst, the LHHW model was successfully applied to elucidate the reaction mechanism and kinetics. nih.govacs.org The study concluded that all chemical species involved were weakly adsorbed on the catalyst surface, leading to a second-order kinetic model. nih.govresearchgate.net This application of the LHHW model provides a detailed understanding of the surface interactions and reaction pathways, which is crucial for optimizing catalyst performance and reactor design. The model helps in predicting reaction rates under various conditions of temperature, pressure, and reactant concentrations.

An article on the advanced analytical characterization of "this compound" cannot be generated at this time due to a lack of available scientific data for this specific compound in the public domain.

Searches for analytical data, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, HSQC, HMBC), Mass Spectrometry (MS/MS), and chromatographic methods, did not yield specific results for this compound. The available literature and databases extensively cover the related but structurally distinct compound, Dimethyl terephthalate (DMT) .

Structural Difference:

Dimethyl terephthalate (DMT): This compound consists of a benzene ring with two methyl ester groups (-COOCH₃) at positions 1 and 4.

This compound: This compound would have the same core structure as DMT but with two additional methyl groups (-CH₃) attached to the benzene ring at positions 2 and 6.

This seemingly minor difference in structure leads to a unique chemical entity with distinct spectral and chromatographic properties. Using data from Dimethyl terephthalate to describe this compound would be scientifically inaccurate.

Further research and publication of the analytical characterization of this compound are required before a scientifically accurate and thorough article on this specific compound can be written.

Advanced Analytical Characterization in Chemical Research

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Determination

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity and determining the yield of Dimethyl 2,6-dimethylterephthalate from synthesis reactions. This chromatographic method separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.

In a typical application, a reverse-phase HPLC method can be employed. sielc.com The stationary phase is nonpolar (e.g., a C18 column), while the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com An acid, like formic acid or phosphoric acid, is often added to the mobile phase to ensure sharp, symmetrical peaks. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where this compound exhibits strong absorbance.

The purity of a this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. The yield of a chemical synthesis can be calculated by comparing the peak area of the synthesized product against a calibration curve generated from standards of known concentration. For instance, in related studies on the methanolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), HPLC has been used to quantify the yield of the resulting Dimethyl terephthalate (DMT), with yields reaching as high as 97.8%. researchgate.net

Below is a table summarizing typical HPLC parameters for the analysis of aromatic esters like this compound.

ParameterConditionPurpose
Column C18 (e.g., 5 µm, 150 mm x 4.6 mm)Provides a nonpolar stationary phase for reverse-phase separation.
Mobile Phase Acetonitrile / Water with 0.3% Formic Acid (Gradient)Separates compounds based on polarity. The gradient allows for the elution of a range of components. acs.org
Flow Rate 0.5 mL/minControls the speed of the mobile phase through the column, affecting resolution and analysis time. acs.org
Column Temperature 30 °CMaintains consistent retention times. acs.org
Injection Volume 15 µLThe amount of sample introduced into the system. acs.org
Detector Diode Array Detector (DAD) at 266 nmMeasures the absorbance of the eluting compounds for quantification. acs.org

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds that may be present as impurities or byproducts in this compound samples. In GC, a sample is vaporized and injected into a gaseous mobile phase (carrier gas), which carries it through a column containing a stationary phase.

When coupled with a mass spectrometer (GC-MS), this method provides both separation and identification of the volatile components. nih.gov The GC separates the individual compounds, and the MS provides mass spectra that can be used to identify them by comparison with spectral libraries. nih.gov This is particularly useful for identifying residual solvents, starting materials, or side-products from the synthesis of this compound.

Comprehensive two-dimensional gas chromatography (GC×GC) offers even greater resolving power for complex mixtures. copernicus.orgnih.gov In GC×GC, two columns with different stationary phases are used, allowing for a more detailed separation of components based on different chemical properties, such as volatility and polarity. copernicus.org

The following table outlines a representative set of GC-MS conditions for the analysis of volatile compounds in a chemical matrix.

ParameterConditionPurpose
Column DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm)A non-polar column suitable for separating a wide range of volatile organic compounds. nih.gov
Carrier Gas Helium (99.999% purity)An inert gas that carries the sample through the column. mdpi.com
Flow Rate 1.5 mL/min (constant flow)Ensures reproducible retention times. mdpi.com
Injection Mode SplitlessAllows for the transfer of the entire sample onto the column, which is ideal for trace analysis. mdpi.com
Oven Program Initial 50°C, ramped to 250°CA temperature gradient is used to elute compounds with a wide range of boiling points. nih.gov
Detector Mass Spectrometer (MS)Provides mass spectral data for compound identification.

Diffraction and Microscopy

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary technique for analyzing the crystalline structure of solid materials like this compound. When a beam of X-rays is directed at a crystalline sample, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. This diffraction pattern is unique to a specific crystal structure.

Powder X-ray Diffraction (PXRD) is commonly used to identify the crystalline phases of a compound and to determine its purity. nih.gov By comparing the experimental diffraction pattern to known patterns, the identity and crystalline form (polymorph) of the material can be confirmed. rigaku.com Single-crystal X-ray diffraction (SCXRD) can provide a detailed three-dimensional model of the atomic arrangement within the crystal lattice. nih.gov

The table below shows hypothetical unit cell parameters for a crystalline form of this compound, which would be determined through XRD analysis.

Crystal ParameterValueDescription
Crystal System MonoclinicA crystal system described by three unequal axes with one oblique angle.
Space Group P2₁/nDescribes the symmetry elements of the unit cell.
a (Å) 11.690The length of the 'a' axis of the unit cell. scispace.com
b (Å) 29.013The length of the 'b' axis of the unit cell. scispace.com
c (Å) 17.856The length of the 'c' axis of the unit cell. scispace.com
β (°) 90.345The angle between the 'a' and 'c' axes. scispace.com
Volume (ų) 6056The volume of the unit cell. scispace.com

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a technique used to obtain high-resolution images of the surface of a sample. researchgate.net In SEM, a focused beam of electrons is scanned across the sample's surface, and the interactions between the electrons and the sample produce various signals that are used to form an image. researchgate.net

For this compound, SEM can be used to study the morphology of its crystals, including their size, shape, and surface texture. This information is valuable for understanding the crystallization process and for quality control. For instance, SEM can reveal whether the crystals are well-formed, aggregated, or have surface defects. Advanced environmental SEM (A-ESEM) can even be used to observe samples in a hydrated state, preserving their natural morphology. nih.gov

Transmission Electron Microscopy (TEM) for Nanoscale Features

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that provides even higher resolution than SEM, allowing for the visualization of nanoscale features. oaepublish.com In TEM, a beam of electrons is transmitted through an ultra-thin sample, and the interactions of the electrons with the sample are used to form an image.

TEM can be used to investigate the internal structure of this compound materials, such as the presence of defects or dislocations within the crystal lattice. It is particularly useful for characterizing nanomaterials, providing detailed information on particle size, shape, and crystallinity at the nanoscale. mdpi.com High-resolution TEM (HRTEM) can even achieve atomic-level resolution, enabling the direct visualization of the arrangement of atoms within the crystal structure. mdpi.com

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. abo.fiuomustansiriyah.edu.iq These methods are crucial for characterizing the thermal stability and phase behavior of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. innovatechlabs.com This technique is used to determine the thermal stability and decomposition temperature of this compound. It can also quantify the presence of volatile components, such as residual solvent or water. innovatechlabs.com

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as they are both subjected to the same heating program. uomustansiriyah.edu.iq This allows for the detection of thermal events such as melting, crystallization, and solid-state phase transitions. uomustansiriyah.edu.iq

Differential Scanning Calorimetry (DSC): DSC measures the amount of heat required to increase the temperature of a sample compared to a reference. mdpi.com It provides quantitative information about the enthalpy changes associated with thermal events, such as the heat of fusion (melting) and crystallization. mdpi.com

Research on the thermal degradation of Dimethyl terephthalate (DMT) in blends with polystyrene has shown that DMT is less thermally stable than polystyrene, with its degradation starting at a lower temperature. tsijournals.com The rate of degradation of DMT is also highly dependent on the heating rate. tsijournals.com

The following table summarizes the types of information that can be obtained for this compound using different thermal analysis techniques.

TechniqueMeasured PropertyInformation Obtained
Thermogravimetric Analysis (TGA) Mass change vs. TemperatureThermal stability, decomposition temperature, presence of volatiles. innovatechlabs.com
Differential Thermal Analysis (DTA) Temperature difference vs. TemperatureMelting point, crystallization temperature, phase transition temperatures. uomustansiriyah.edu.iq
Differential Scanning Calorimetry (DSC) Heat flow vs. TemperatureHeat of fusion, heat of crystallization, glass transition temperature. mdpi.com

Based on a thorough review of available scientific literature, there is no specific experimental data for the compound “this compound” corresponding to the advanced analytical and surface characterization techniques requested. The search results consistently provide information for the related but structurally distinct compound, Dimethyl terephthalate (DMT).

Therefore, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” with the specified detailed analytical data.

Environmental Fate and Degradation Mechanisms of Dimethyl 2,6 Dimethylterephthalate Analogues

Abiotic Degradation Processes

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For DMT, the primary abiotic degradation pathways are hydrolysis and photodegradation.

Hydrolysis in Aqueous Environments

The hydrolysis of DMT to TPA is a two-step reaction. The first step, the conversion of DMT to MMT, is relatively fast and considered irreversible. The second step, the hydrolysis of MMT to TPA, is a slower and reversible reaction. researchgate.net

The rate of ester hydrolysis is known to be significantly influenced by pH. Generally, the reaction is slow at neutral pH and is catalyzed by both acids and bases.

Photodegradation in Atmospheric and Aquatic Systems

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This process is a significant environmental fate pathway for organic compounds present in the atmosphere and surface waters. For DMT, the photo-oxidation half-life is estimated to be in the range of weeks. oecd.org

In the environment, the indirect photodegradation of organic compounds is often mediated by highly reactive species such as hydroxyl radicals (•OH). These radicals are generated photochemically in the atmosphere and in sunlit natural waters. Hydroxyl radicals can attack the aromatic ring and the ester groups of DMT, initiating a cascade of oxidative reactions that lead to its degradation. The photo-oxidation half-life of DMT has been estimated to be between 4.7 and 46.6 days, highlighting the role of oxidative processes in its environmental removal. oecd.org

Direct photolysis occurs when a molecule absorbs light energy, leading to its electronic excitation and subsequent chemical transformation. The benzene (B151609) ring in Dimethyl terephthalate (B1205515) and its analogues acts as a chromophore, absorbing UV radiation. This absorption can lead to the cleavage of chemical bonds and the degradation of the compound. While direct photolysis is a potential degradation pathway, its significance relative to indirect photodegradation by hydroxyl radicals depends on various factors, including the light absorption properties of the specific compound and the environmental conditions.

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major pathway for the environmental removal of many organic pollutants. Dimethyl terephthalate is classified as readily biodegradable, with studies showing significant degradation in river and sea water. oecd.org

Numerous microorganisms have been identified that can utilize DMT as a source of carbon and energy. The primary mechanism of biodegradation is the enzymatic hydrolysis of the ester bonds. For instance, a bacterial strain, Pasteurella multocida Sa, isolated from mangrove sediment, was found to transform DMT sequentially to monomethyl terephthalate (MMT) and then to terephthalic acid (TA). nih.gov Similarly, a marine fungus, Aspergillus versicolor IR-M4, demonstrated the ability to degrade DMT, with MMT and TA identified as intermediates. researchgate.net Fungi such as Fusarium sp. and Trichosporon sp. have also been shown to transform DMT to MMT and TA through stepwise hydrolysis. science.gov

In some cases, alternative biochemical pathways have been observed. For example, in the presence of ethanol, Pasteurella multocida Sa was found to produce mono-ethyl terephthalate (MET) from MMT through a biologically mediated trans-esterification reaction. nih.gov

The efficiency of biodegradation can be influenced by environmental factors such as pH and temperature. For example, the degradation of dimethyl phthalate (B1215562) (a related compound) by cyanobacteria was found to be optimal at a pH of 9.0 and a temperature of 30°C. nih.gov

Aerobic Biodegradation Pathways

Microbial Transformation to Monomethyl and Diacid Metabolites

The initial step in the aerobic biodegradation of dimethyl terephthalate (DMT) isomers often involves the hydrolysis of the ester bonds. science.gov This process is catalyzed by esterases produced by various microorganisms. nih.gov The breakdown typically occurs in a stepwise manner, first transforming the diester into a monomethyl ester and then further into a diacid. For example, DMT is first transformed into monomethyl terephthalate (MMT) and then into terephthalic acid (TA). science.govnih.gov

However, the ability of microorganisms to carry out this two-step hydrolysis can be highly specific to the substrate. For instance, some fungi can completely hydrolyze DMT to TA but can only perform a single-step hydrolysis on dimethyl isophthalate (B1238265) (DMI), resulting in the accumulation of monomethyl isophthalate (MMI). science.gov Similarly, certain bacteria like Rhodococcus rubber Sa can transform DMP, DMI, and DMT into their corresponding monomethyl esters (MMP, MMI, and MMT), but these monoesters may not be further degraded by the same strain and can accumulate in the environment. researchgate.net

The efficiency of this transformation can vary depending on the specific isomer. For instance, Rhodococcus rubber Sa was found to transform DMI in just one day, while the transformation of DMP took nine days. researchgate.net This highlights the influence of the chemical structure on the rate of biodegradation.

Role of Specific Microbial Species

A variety of microorganisms have been identified as being capable of degrading dimethyl terephthalate and its analogs. These include bacteria and fungi isolated from diverse environments such as soil, activated sludge, and even deep-ocean sediment. nih.govresearchgate.netnih.gov

Several bacterial species have demonstrated the ability to utilize DMT as a sole source of carbon and energy. Comamonas acidovorans D-4, isolated from petrochemical wastewater treatment plant sludge, can almost completely utilize DMT at a concentration of 0.5% (w/v) within 72 hours. nih.gov This degradation is associated with both cell-associated and extracellular esterase activity, leading to the accumulation of terephthalic acid. nih.gov Other notable bacteria include Arthrobacter sp. and Sphingomonas paucimobilis, which have been isolated from soil and can hydrolyze dimethylphthalate (DMP). researchgate.net

Fungal species such as Fusarium sp. and Trichosporon sp. are also known to transform DMT. science.gov They can hydrolyze DMT to MMT and subsequently to TA. science.gov However, their degradative capabilities can be specific, as seen with Fusarium sp. which could not transform DMP to monomethyl phthalate (MMP), unlike Trichosporon sp. science.gov The optimal pH for degradation can also vary between species and substrates. science.gov

In some cases, a consortium of different microbial species is necessary for the complete degradation of these compounds. For example, the complete breakdown of DMT to terephthalic acid may require the cooperation of different bacteria, as one species might only be capable of the initial hydrolysis to the monomethyl ester. researchgate.netresearchgate.net This indicates a complex biochemical cooperation between microorganisms in natural environments. researchgate.net

Anaerobic Biodegradation in Sediments and Sludges

Under anaerobic conditions, such as those found in sediments and sewage sludge, the biodegradation of dimethyl terephthalate and its analogs can also occur. wur.nlacs.org Anaerobic treatment methods are considered an attractive alternative to aerobic processes due to lower nutrient requirements, reduced sludge production, and the potential for energy production in the form of methane. wur.nl

Studies have shown that anaerobic microbial communities can degrade terephthalic acid, a key intermediate in DMT degradation. epa.gov While detailed studies on the anaerobic half-life of dimethyl terephthalate are limited, research on terephthalic acid suggests rapid degradation under anaerobic conditions. epa.gov In upflow anaerobic sludge bed (UASB) reactors, high removal capacities for terephthalate have been achieved, demonstrating the potential for high-rate anaerobic treatment. wur.nl

The process of anaerobic biodegradation of DMT involves the initial hydrolysis to terephthalic acid, which is then further broken down by a specialized microbial consortium. The presence of biomass support particles can enhance the efficiency of anaerobic treatment of wastewater from DMT manufacturing plants by increasing biomass concentration and sludge retention time, making the system more resilient to toxic compounds that may be present in the wastewater. iaea.org

Degradation in Recycling Processes

Chemical recycling provides a pathway to break down polymers into their constituent monomers, which can then be purified and used to produce new polymers. This approach is particularly relevant for polyesters like polyethylene (B3416737) terephthalate (PET), which is synthesized from terephthalic acid or dimethyl terephthalate. rsc.org

Chemical Recycling of Polymers via Methanolysis

Methanolysis is a chemical recycling process that uses methanol (B129727) to depolymerize PET into dimethyl terephthalate (DMT) and ethylene (B1197577) glycol (EG). mdpi.comd-nb.info This process is typically conducted at high temperatures (180–280°C) and pressures (2–4 MPa). mdpi.comd-nb.info The resulting DMT can be purified through distillation and crystallization to a high purity, suitable for re-polymerization. d-nb.info

Several strategies have been explored to improve the efficiency and reduce the energy consumption of methanolysis. These include the use of catalysts, such as zinc acetate (B1210297), which can achieve high DMT yields. rsc.org Process intensification techniques like supercritical methanolysis operate at even higher temperatures and pressures but can significantly accelerate the reaction. mdpi.com Microwave-assisted depolymerization has also been shown to achieve complete PET breakdown in a much shorter time. mdpi.com

Recent research has focused on developing milder and more environmentally friendly methanolysis processes. One innovative approach involves using a bio-based solvent, gamma-valerolactone (B192634) (GVL), in a binary mixed solvent system with methanol. mdpi.com This system enhances the compatibility between the solvent and PET, allowing for complete depolymerization at a lower temperature (150°C) and pressure (0.9 MPa) with a high DMT yield of up to 97.8%. mdpi.com

Ammonolysis Kinetics and Products

Ammonolysis is another chemical recycling method where ammonia (B1221849) is used to break down PET. A model study using dimethyl terephthalate (DMT) has provided fundamental insights into the kinetics of this process. acs.orgnih.gov

The ammonolysis of DMT proceeds sequentially. In the first step, one ester group of DMT reacts with ammonia to form the monoamide, methyl 4-carbamoylbenzoate (MCB), and methanol. acs.orgnih.gov In the second step, MCB reacts with another molecule of ammonia to produce terephthalamide (B1206420) (TPD) and another molecule of methanol. acs.orgnih.gov

The reaction rates for these two steps have been determined. At 100°C, the pseudo-first-order rate constants are k₁′ = 0.25 ± 0.02 h⁻¹ for the first reaction and k₂′ = 0.11 ± 0.02 h⁻¹ for the second. acs.orgnih.gov The activation energies for these reactions have also been calculated as Eₐ₁ = 27.9 ± 2.2 kJ/mol and Eₐ₂ = 37.3 ± 3.3 kJ/mol, respectively. acs.orgnih.gov

Interestingly, the ammonolysis process is catalyzed by ethylene glycol (EG), a co-product of PET degradation. acs.orgnih.gov The presence of EG significantly increases the reaction rates. At 100°C with a 3:1 excess of EG, the pseudo-first-order rate constants increased by 22-fold. nih.govacs.org This finding suggests that the ammonolysis of PET is an autocatalytic process, as the generated EG accelerates the reaction. nih.gov

Table of Reaction Kinetics for Ammonolysis of Dimethyl Terephthalate at 100°C

Reaction Step Reactants Products Pseudo First-Order Rate Constant (k') (h⁻¹)
1 Dimethyl Terephthalate + Ammonia Methyl 4-carbamoylbenzoate + Methanol 0.25 ± 0.02
2 Methyl 4-carbamoylbenzoate + Ammonia Terephthalamide + Methanol 0.11 ± 0.02

acs.orgnih.gov

Table of Compound Names

Compound Name Abbreviation
Dimethyl 2,6-dimethylterephthalate
Dimethyl terephthalate DMT
Monomethyl terephthalate MMT
Terephthalic acid TA
Dimethyl isophthalate DMI
Monomethyl isophthalate MMI
Dimethyl phthalate DMP
Monomethyl phthalate MMP
Ethylene glycol EG
Polyethylene terephthalate PET
gamma-Valerolactone GVL
Methyl 4-carbamoylbenzoate MCB
Terephthalamide TPD

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Generated code

Based on a comprehensive search for "this compound," also known by its IUPAC name Dimethyl 2,6-dimethylbenzene-1,4-dicarboxylate (CAS Number: 18958-18-4), there is insufficient publicly available scientific literature to construct a detailed article according to the specified outline.

The search confirms the existence of the chemical compound and its parent acid, 2,6-dimethylterephthalic acid. nih.govguidechem.comnih.gov For instance, one study notes the synthesis of 2,6-dimethylterephthalic acid through the partial oxidation of mesitoic acid. jst.go.jp Another mentions its potential use as a linker for creating functionalized Metal-Organic Frameworks (MOFs) and that its ester form is commercially available. researchgate.net A highly specialized application has also been documented where 2,6-dimethylterephthalic acid is used as a component in the synthesis of a complex optical imaging agent for biological research. nih.gov

However, there is no available information regarding its specific role in the advanced applications and functionalization research areas requested:

Role in Polymer Synthesis and Material Engineering: No research was found detailing its use as a precursor for engineering plastics or advanced composites, nor its effects on modifying polymer properties such as crystallinity and thermal performance.

Chemical Intermediates for Organic Synthesis: There is no information on the hydrogenation of this compound to cyclohexanedicarboxylates.

Exploration in Specialized Chemical Formulations: No literature was found discussing its potential in resin formulations.

The vast majority of research in this area focuses on the closely related but structurally different compound, Dimethyl terephthalate (DMT), which is a major commodity chemical for producing polyesters like PET and PBT. researchgate.netwikipedia.orgwikipedia.org Due to the strict requirement to focus solely on this compound and the lack of relevant data, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline.

Advanced Applications and Functionalization Research

Exploration in Specialized Chemical Formulations

Consideration as a Solvent

Currently, there is limited specific data available in publicly accessible research regarding the direct use of Dimethyl 2,6-dimethylterephthalate as a solvent. Its physical state as a solid at room temperature, with a melting point that is not widely reported but expected to be higher than that of dimethyl terephthalate (B1205515) (DMT) (140-142 °C), would necessitate its use in a molten state for solvent applications.

The solvent properties of the closely related and widely studied compound, dimethyl terephthalate (DMT), are well-documented and can offer some theoretical insight. DMT is soluble in various organic solvents, and it is itself used as a solvent in certain industrial processes, particularly in the synthesis and recycling of polyesters. For instance, a mixture of methanol (B129727) and xylene is utilized in the purification of DMT through crystallization.

While direct research on this compound's solvent capabilities is scarce, its structural similarity to DMT suggests it would likely exhibit solubility in similar organic solvents. However, the presence of the two additional methyl groups on the benzene (B151609) ring could influence its solvent properties, potentially affecting its solvating power and the range of solutes it can effectively dissolve. Further empirical studies are required to fully characterize its potential as a solvent.

Advanced Functionalization Research

Research into this compound has primarily focused on its role as a monomer in the synthesis of advanced polymers. The methyl groups on the terephthalate ring provide steric hindrance and alter the electronic properties of the molecule, which can be leveraged to create polymers with unique characteristics compared to those derived from standard dimethyl terephthalate.

One area of functionalization involves the synthesis of polyesters with modified properties. For example, research has been conducted on the synthesis of polyesters using 2,6-naphthalene dicarboxylic acid, a related dicarboxylic acid, to produce polymers like poly(decamethylene 2,6-naphthalate) (PDN). These studies provide a framework for how substituted terephthalates can be used to create high-molecular-weight polyesters with distinct thermal and mechanical properties. bohrium.com

Furthermore, the hydrolysis of this compound to its corresponding acid, 2,6-dimethylterephthalic acid, is a key step in its utilization for creating functional materials. This diacid can then be used as a building block for various polymers. For instance, it has been explored as a linker for the synthesis of metal-organic frameworks (MOFs), where the methyl groups can influence the framework's stability and adsorption properties. researchgate.net

The copolymerization of functionalized terephthalates is another significant area of research. Studies on related methoxy-functionalized terephthalates, such as 2,6-dimethoxyterephthalate, demonstrate how modifications to the benzene ring can impact the properties of resulting copolymers like poly(ethylene terephthalate) (PET). These functionalized monomers can be copolymerized with standard monomers to tailor the properties of the final polymer, such as its glass transition temperature and crystallinity. acs.org

The synthesis of polyesters from this compound and various diols would be expected to follow standard polycondensation or transesterification procedures. The properties of the resulting polyesters would be influenced by the structure of the diol and the presence of the methyl groups on the terephthalate unit. These methyl groups can affect chain packing and intermolecular interactions, leading to changes in mechanical strength, thermal stability, and barrier properties of the polymer.

Q & A

Q. What are the standard synthetic routes for dimethyl 2,6-dimethylterephthalate, and how are reaction conditions optimized?

this compound is typically synthesized via esterification of terephthalic acid derivatives. For example, analogous compounds like 2,6-dibromoheptanedioic acid dimethyl ester are prepared by bromination followed by esterification with methanol . Optimization involves adjusting parameters such as catalyst concentration (e.g., sulfuric acid), temperature (e.g., reflux conditions), and stoichiometric ratios. Hydrolysis of intermediates (e.g., nitriles or amides) under acidic/basic conditions can further refine purity and yield, as demonstrated in the synthesis of 2,6-dimethylbenzoic acid derivatives .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR (¹H and ¹³C) to confirm esterification and substituent positions (e.g., aromatic protons at δ 8.0–8.5 ppm for terephthalate derivatives) .
  • Mass spectrometry (MS) for molecular weight verification (e.g., molecular ion peak at m/z 244 for dimethyl 2,6-naphthalenedicarboxylate) .
  • FTIR to identify ester carbonyl stretches (~1720 cm⁻¹) and methyl group vibrations .
  • HPLC for purity assessment, using C18 columns and acetonitrile/water mobile phases .

Q. What safety protocols are critical when handling this compound in the lab?

  • Use fume hoods to prevent aerosol inhalation .
  • Wear impermeable gloves (e.g., nitrile) and protective eyewear to avoid skin/eye contact .
  • Store in sealed containers away from oxidizers and heat sources .
  • Follow spill protocols: absorb with inert materials (silica gel, sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling improve the design of this compound derivatives with enhanced thermal stability?

  • DFT calculations can predict substituent effects on aromatic ring electron density and steric hindrance, influencing degradation pathways .
  • QSAR models correlate structural features (e.g., methyl group positions) with properties like melting point or solubility .
  • Molecular dynamics simulations assess packing efficiency in polymer matrices, critical for material science applications .

Q. What strategies resolve discrepancies in reported degradation rates of this compound under environmental conditions?

  • Conduct controlled hydrolysis studies at varying pH (e.g., pH 2–12) and temperatures (25–60°C) to identify dominant pathways (ester cleavage vs. oxidative degradation) .
  • Use isotopic labeling (e.g., ¹³C) to trace degradation intermediates via LC-MS .
  • Compare data across standardized OECD protocols to minimize methodological variability .

Q. How do methyl substituents at the 2,6-positions influence the compound’s crystallinity and polymer compatibility?

  • X-ray diffraction (XRD) reveals that symmetric 2,6-methyl groups enhance crystal lattice regularity compared to asymmetric analogs .
  • DSC/TGA analyses show higher melting points (e.g., ~150°C) and thermal stability due to reduced molecular mobility .
  • Solubility parameter calculations (Hansen parameters) guide solvent selection for blending with polymers like PET .

Methodological Notes

  • Synthesis Optimization : Use factorial design (e.g., Taguchi method) to prioritize variables (catalyst type, solvent polarity) for yield improvement .
  • Data Contradictions : Apply statistical tools (ANOVA, principal component analysis) to distinguish experimental noise from true mechanistic differences .
  • Safety Compliance : Align protocols with OSHA HCS standards, including PAC-1/PAC-2 exposure limits for emergency scenarios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.